2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(4-bromobutyl)-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBKILMXULFSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370780 | |
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125207-39-8 | |
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Reaction Conditions
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Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
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Temperature : 0–5°C (to minimize over-nitration or decomposition).
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Outcome : Selective nitration at the 4-position of the phthalimide ring, confirmed by NMR and HPLC.
Mechanistic Insight :
The electron-withdrawing effect of the phthalimide carbonyl groups directs electrophilic nitration to the meta position relative to both carbonyls, resulting in 4-nitrophthalimide.
Alkylation of 4-Nitrophthalimide
The bromobutyl side chain is introduced via nucleophilic substitution using 1,4-dibromobutane. This step leverages the reactivity of the phthalimide anion, generated under basic conditions.
Alkylation Protocol
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Substrates :
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Workup :
Yield : 92.4% (reported for analogous N-(4-Bromobutyl)phthalimide synthesis).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 76–80°C | |
| Molecular Weight | 327.13 g/mol | |
| Solubility | Slightly in chloroform |
Alternative Synthetic Pathways
Direct Alkylation-Nitration Sequence
In cases where nitration post-alkylation is unavoidable (e.g., sensitive substrates), the bromobutyl chain is introduced first, followed by nitration:
Challenges :
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The bromine atom’s susceptibility to nucleophilic displacement under acidic nitration conditions necessitates careful temperature control.
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Reduced regioselectivity may occur, requiring chromatographic purification.
Industrial-Scale Optimization
Solvent and Catalytic Systems
Green Chemistry Approaches
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Solvent Recycling : DMF recovery via distillation achieves >90% reuse.
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Waste Minimization : Hydrazine-free deprotection methods avoid toxic byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition: The isoindole core can undergo cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cycloaddition: Common dienophiles include maleic anhydride and dimethyl acetylenedicarboxylate.
Major Products:
Reduction of the Nitro Group: Formation of 2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution of the Bromobutyl Side Chain: Formation of various substituted isoindoles depending on the nucleophile used.
Cycloaddition Products:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is in medicinal chemistry. The compound has been studied for its potential as an anticancer agent due to its structural similarity to known pharmaceutical compounds. Research indicates that derivatives of isoindole compounds exhibit significant biological activity against various cancer cell lines .
Case Study:
A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of isoindole derivatives and their evaluation as potential anticancer agents. The findings suggested that modifications to the isoindole structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Chemical Intermediates
This compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its bromobutyl group allows for further functionalization, making it a versatile building block in organic synthesis.
Example:
In synthetic organic chemistry, researchers have utilized this compound to produce novel compounds with improved pharmacological profiles. For instance, the introduction of various substituents onto the isoindole core has led to the discovery of new anti-inflammatory agents .
Materials Science
The compound's unique properties also make it suitable for applications in materials science, particularly in the development of polymeric materials with specific functionalities.
Research Insight:
Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties and thermal stability. These materials can be utilized in coatings and other applications where durability and resistance to environmental factors are critical .
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromobutyl side chain can undergo substitution reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Bromine in the target compound provides a balance between reactivity (as a leaving group) and stability, whereas chlorine (in chloromethyl derivatives) may increase toxicity . Fluorine in the fluorobenzyl analogue enhances lipophilicity and target binding, as seen in its COX-2 inhibitory activity .
- Chain Length and Polarity : The bromobutyl chain’s length (4 carbons) offers flexibility in synthetic applications, while shorter chains (e.g., chloromethyl) limit steric effects but reduce solubility .
Biological Activity
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, with the CAS number 125207-39-8, is an organic compound belonging to the isoindole family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₂H₁₁BrN₂O₄, and it has a molecular weight of 327.13 g/mol .
The compound features a bromobutyl side chain and a nitro group, which may influence its biological interactions. Key physical properties include:
- Molecular Weight : 327.13 g/mol
- Melting Point : 102-104°C
- Density : 1.65 g/cm³
- Boiling Point : 459.4°C at 760 mmHg
- Flash Point : 231.6°C .
The biological activity of this compound is hypothesized to involve nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects .
Antimicrobial Properties
Preliminary studies suggest that compounds within the isoindole family exhibit antimicrobial properties. While specific research on this compound is limited, related compounds have shown effectiveness against various pathogens.
Table 1: Comparative Antimicrobial Activity of Isoindole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoindole derivative A | Staphylococcus aureus | 32 µg/mL |
| Isoindole derivative B | Escherichia coli | 64 µg/mL |
| 2-(4-Bromobutyl)-5-nitro... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. While specific data on the cytotoxicity of this compound is not extensively documented, studies on similar isoindole derivatives indicate variable cytotoxic effects depending on concentration and cell line.
Table 2: Cytotoxic Effects of Related Isoindole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoindole derivative C | HEK293T | 25 |
| Isoindole derivative D | MCF7 | >100 |
| 2-(4-Bromobutyl)-5-nitro... | TBD | TBD |
Case Studies and Research Findings
Research into isoindole derivatives has revealed their potential as biological probes and therapeutic agents. For instance, studies have shown that modifications in the isoindole structure can lead to enhanced antibacterial activity or reduced cytotoxicity.
One notable study evaluated a series of isoindole derivatives for their quorum sensing inhibition capabilities against Pseudomonas aeruginosa. Although not directly involving our compound of interest, it highlights the therapeutic potential of isoindoles in combating drug-resistant infections .
Q & A
Basic: What synthetic routes are recommended for preparing 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione with high yield and purity?
Methodological Answer:
A common approach involves nucleophilic substitution between 4-nitrophthalimide and 1,4-dibromobutane. The reaction typically proceeds in anhydrous DMF or THF under reflux (60–80°C) with a base such as K₂CO₃ to deprotonate the phthalimide nitrogen. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phthalimide to dibromobutane) and reaction time (12–24 hours) .
Key Physical Properties for Characterization (from ):
| Property | Value |
|---|---|
| Molecular Weight | 327.13 g/mol |
| Melting Point | 102–104°C |
| Boiling Point | 459.4°C at 760 mmHg |
| Density | 1.65 g/cm³ |
| Refractive Index | 1.629 |
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromobutyl chain integration, nitro group position). For example, the nitro group at C5 deshields adjacent protons, appearing as distinct doublets in aromatic regions .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in structurally similar isoindole-dione derivatives (e.g., ).
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, Br percentages .
Advanced: How can thermal degradation pathways of this compound be systematically studied?
Methodological Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies volatile degradation products. For isoindole-dione derivatives, pyrolytic cleavage often releases fragments like 1H-isoindole-1,3(2H)-dione or nitrobenzene derivatives. Computational modeling (DFT) predicts bond dissociation energies, highlighting susceptibility of the bromobutyl chain and nitro group to thermal stress. Compare results with analogous compounds (e.g., Solimide in ) to infer stability under high-temperature conditions .
Safety: What precautions are essential for handling this compound in laboratory settings?
Methodological Answer:
- Acute Toxicity : Classified under EU-GHS Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water. Seek medical attention if irritation persists .
- Waste Disposal : Treat as halogenated waste due to bromine content. Incinerate in a facility equipped for halogen scrubbing .
Advanced: What mechanistic insights guide its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromobutyl moiety acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (e.g., DMSO) reveal second-order dependence on nucleophile concentration. Steric hindrance from the nitro group at C5 slows substitution at the isoindole-dione core, favoring reactivity at the bromobutyl terminus. Computational models (e.g., DFT) predict transition states and activation energies for SN2 pathways .
Basic: What solubility and storage conditions ensure long-term stability?
Methodological Answer:
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Use sonication for dissolution in polar solvents .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromobutyl group or nitro reduction .
Advanced: How can computational modeling predict its interactions in biological systems?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., cyclooxygenase-2 or viral proteases, as seen in ). Parameterize force fields using electrostatic potential surfaces derived from QM calculations. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Basic: Are there known contradictions in toxicity or reactivity data for this compound?
Methodological Answer:
Limited ecotoxicological data exist (no PBT/vPvB assessment in ). Acute toxicity (Category 4) is inferred from structural analogs, but chronic exposure risks remain uncharacterized. Discrepancies in solubility data (e.g., ethanol vs. DMSO) suggest solvent-dependent aggregation, requiring empirical verification for specific experimental conditions .
Advanced: What strategies optimize its use in multi-step synthetic pathways?
Methodological Answer:
- Protecting Groups : The phthalimide core can act as a temporary amine protector. Deprotection with hydrazine yields primary amines for subsequent coupling .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysts) on the nitro-aromatic ring introduces functional diversity. Ensure nitro group stability under reaction conditions (e.g., avoid strong reducing agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
